2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole
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Description
2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C21H17ClFN3 and its molecular weight is 365.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The synthesis and biological activity of benzimidazole derivatives, including compounds structurally related to 2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole, have been extensively studied. These compounds exhibit a broad spectrum of biological activities due to their resemblance to naturally occurring nitrogenous bases like purine. Their potential in treating cancer, bacterial and fungal infections, among others, is of particular interest to researchers. The synthesis methods and structure-activity relationships (SAR) of these compounds provide insights into designing more effective therapeutic agents (Salahuddin et al., 2022).
Therapeutic Potential
Benzimidazole and its derivatives, such as this compound, have demonstrated significant therapeutic potential across various domains. Their roles in antimicrobial, antiviral, antidiabetic, anticancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, and anti-parasitic activities highlight the versatility of the benzimidazole scaffold. The therapeutic drugs containing the benzimidazole nucleus are pivotal in the discovery and development of new drugs with high biological activity (Babbar et al., 2020).
Anticancer Properties
The benzimidazole derivatives are actively researched for their anticancer properties. These compounds, including analogs of the specified chemical structure, have shown promise through different mechanisms of action, such as intercalation, inhibition of topoisomerases, and tubulin polymerization disruption. The recent focus has been on identifying benzimidazole derivatives that act as potent anticancer agents, highlighting the need for continuous research and development in this area (Akhtar et al., 2019).
Novel Synthesis Methods
Research has also focused on novel synthesis methods for benzimidazole derivatives, aiming to improve the yield and simplicity of the process. The development of these methods is crucial for the production of pharmaceutical impurities and the exploration of new therapeutic applications. Such advancements in synthesis techniques contribute significantly to the pharmaceutical industry, especially in developing proton pump inhibitors and other related drugs (Saini et al., 2019).
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-1-[(4-fluorophenyl)methyl]-5,6-dimethylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3/c1-13-10-18-19(11-14(13)2)26(12-15-5-7-16(23)8-6-15)21(25-18)17-4-3-9-24-20(17)22/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUPEHJJMLECFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.